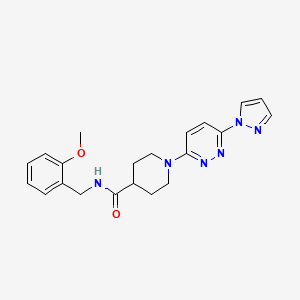

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-29-18-6-3-2-5-17(18)15-22-21(28)16-9-13-26(14-10-16)19-7-8-20(25-24-19)27-12-4-11-23-27/h2-8,11-12,16H,9-10,13-15H2,1H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQSQUGBDAGWIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide is a novel derivative within the class of pyrazole-containing compounds. Pyrazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor effects. The compound has been evaluated for its inhibitory action against various cancer cell lines. A study indicated that it effectively inhibits the proliferation of breast cancer cells, particularly in the MDA-MB-231 cell line, which is known for its aggressive behavior. The mechanism involves the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway .

Anti-inflammatory Properties

The compound also demonstrates notable anti-inflammatory effects. It has been shown to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases. The inhibition of pro-inflammatory cytokines such as TNF-α further supports its therapeutic promise .

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory properties, this compound exhibits antimicrobial activity against a range of pathogens. Studies have reported that it effectively inhibits bacterial growth by disrupting cell membrane integrity, leading to cytosolic leakage and eventual cell lysis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of pyrazole derivatives. The presence of specific functional groups significantly influences their pharmacological properties. For instance:

- Pyridazine and Pyrazole Rings : These rings contribute to enhanced binding affinity to target proteins involved in tumor progression and inflammation.

- Methoxy Substitution : The methoxy group increases lipophilicity, facilitating better membrane penetration and bioavailability .

Table 1: Biological Activities of Related Pyrazole Derivatives

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study involving various pyrazole derivatives, the compound demonstrated significant cytotoxicity against several cancer cell lines. The combination therapy with doxorubicin showed a synergistic effect, enhancing overall efficacy while minimizing side effects .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory potential of this compound in an animal model of arthritis. The results indicated a marked reduction in inflammatory markers and improved clinical scores, suggesting its utility as a therapeutic agent for inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Research indicates that pyrazole derivatives possess significant antibacterial and antifungal activities. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death. For example, studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogs derived from the evidence, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.

Compound 8.8 ()

- Structure : Features a 1,3-dimethoxypropan-2-yl group and a 1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl substituent on a benzimidazole core, linked to a piperidine-4-carboxamide.

- Key Differences: The benzimidazole core replaces the pyridazine ring, introducing additional aromaticity and steric bulk. The dimethylpyridinone group may enhance solubility compared to the pyridazine-pyrazole system.

- Physicochemical Impact: Higher molecular weight (observed [M+2H]²⁺ at m/z 505.1) suggests reduced bioavailability.

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide ()

- Structure : Pyrimidine replaces pyridazine, with a sulfamoylbenzyl group instead of 2-methoxybenzyl.

- Key Differences: Pyrimidine (1,3-diazine) has different nitrogen spacing, altering hydrogen-bonding patterns.

- Physicochemical Impact : Higher solubility in aqueous media due to sulfonamide’s acidity, but reduced blood-brain barrier permeability compared to the methoxybenzyl group .

1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide ()

- Structure : Cyclopentapyridazine fused ring system and pyrrolidinyl-pyrimidine substituent.

- The pyrrolidinyl group introduces basicity, contrasting with the neutral methoxybenzyl.

- Physicochemical Impact : Increased LogP due to cyclopentane, suggesting better membrane permeability but possible metabolic instability .

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3,4-dimethylphenyl)urea ()

- Structure : Urea linker replaces carboxamide, with a 3,4-dimethylphenyl group.

- The dimethylphenyl group adds steric hindrance.

- Physicochemical Impact : Molecular weight 399.458 (similar to the target compound), but urea’s polarity may reduce cellular uptake compared to carboxamide .

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()

- Structure : Pyrazolo[3,4-b]pyridine core with ethyl/methylpyrazole and phenyl substituents.

- Key Differences : Bicyclic pyrazolopyridine core increases aromatic surface area for stacking interactions. Ethyl/methyl groups enhance lipophilicity.

- Physicochemical Impact : Molecular weight 374.4 (lower than the target compound), suggesting better bioavailability but reduced solubility .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how are intermediates purified?

Methodological Answer: The synthesis typically involves multi-step routes, including:

- Step 1: Formation of the pyridazine core via nucleophilic substitution or cyclization reactions.

- Step 2: Functionalization of the pyridazine ring with pyrazole via coupling reactions (e.g., Buchwald-Hartwig amination) .

- Step 3: Introduction of the piperidine-carboxamide moiety through amide bond formation, often using coupling reagents like HATU or EDCI .

- Step 4: Final purification via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .

Table 1: Common Reaction Conditions

| Step | Reagents/Solvents | Temperature | Key Intermediates | Purification Method |

|---|---|---|---|---|

| 1 | DMF, K₂CO₃ | 80°C, reflux | Pyridazine intermediate | Filtration |

| 2 | CuBr, Cs₂CO₃ | 35°C, 48 hrs | Pyrazole-pyridazine | Liquid-liquid extraction |

| 3 | HATU, DCM | RT, 24 hrs | Crude product | Column chromatography |

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, pyridazine aromatic protons at δ 8.1–8.5 ppm) .

- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ at m/z 423.18) .

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) groups .

- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when encountering low purity or byproducts?

Methodological Answer:

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves for water-sensitive steps) or adjust stoichiometry (e.g., excess pyrazole to drive coupling reactions) .

- Catalyst Optimization : Replace CuBr with Pd-based catalysts (e.g., Pd(OAc)₂) for higher coupling efficiency .

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO vs. DMF) to improve solubility of intermediates .

- Temperature Control : Lower reaction temperatures (e.g., 25°C instead of 80°C) to reduce side reactions in amide bond formation .

Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?

Methodological Answer:

- Assay Validation : Confirm cell line viability (e.g., HepG2 vs. HEK293) and reagent batch consistency .

- Structural Analog Comparison : Test derivatives (e.g., replacing 2-methoxybenzyl with 4-chlorobenzyl) to isolate pharmacophore contributions .

- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS) to ensure compound dissolution at tested concentrations .

- Target Binding Studies : Perform SPR or ITC to measure binding affinity (e.g., KD values) against purported targets like kinase enzymes .

Table 2: Case Study of Data Contradiction

| Assay Type | Reported IC₅₀ (μM) | Proposed Resolution |

|---|---|---|

| In vitro kinase assay | 0.5 ± 0.1 | Validate ATP concentration (1 mM vs. 10 mM) |

| Cell-based cytotoxicity | 5.2 ± 1.3 | Check membrane permeability via LogP analysis |

Q. What strategies are effective for improving bioavailability in preclinical studies?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked methoxy) to enhance solubility .

- Formulation Screening : Test nanoemulsions or liposomal encapsulation to improve plasma stability .

- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., piperidine N-demethylation) and block them with fluorine substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.